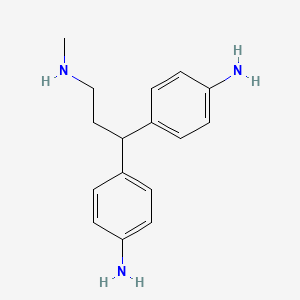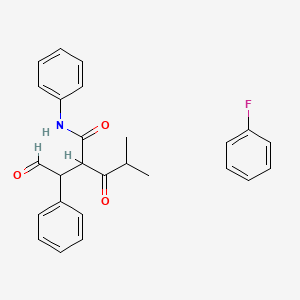
4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-ox-N,bata-diphenylbenzene butaneamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, also known as 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide, is a complex organic compound. It is a diketone intermediate of atorvastatin, a widely used cholesterol-lowering medication. This compound plays a crucial role in the synthesis of atorvastatin, contributing to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide involves several steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, at temperatures ranging from -25°C to 50°C.
In Situ Halogenation: The intermediate product undergoes halogenation in the presence of a solvent.
Nucleophilic Substitution: The halogenated intermediate reacts with a nucleophile in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and subsequent nucleophilic substitution are common reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As a precursor to atorvastatin, it is crucial in the development of cholesterol-lowering drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide involves its role as an intermediate in the synthesis of atorvastatin. Atorvastatin works by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
- Methyl, 2-{2-[(4-fluorophenyl)-2-oxo-1-phenylethyl]}-4-methyl-3-oxo pentanoate
- 1,4-Bis(4-fluorophenyl)-2,3-diphenylbutane-1,4-dione
Uniqueness
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide is unique due to its specific structure and role as an intermediate in the synthesis of atorvastatin. Its precise configuration and functional groups make it an essential component in the production of this important medication .
Properties
Molecular Formula |
C26H26FNO3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
fluorobenzene;4-methyl-3-oxo-2-(2-oxo-1-phenylethyl)-N-phenylpentanamide |
InChI |
InChI=1S/C20H21NO3.C6H5F/c1-14(2)19(23)18(17(13-22)15-9-5-3-6-10-15)20(24)21-16-11-7-4-8-12-16;7-6-4-2-1-3-5-6/h3-14,17-18H,1-2H3,(H,21,24);1-5H |
InChI Key |
SYPXJOHAAOBODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C(C=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2.C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


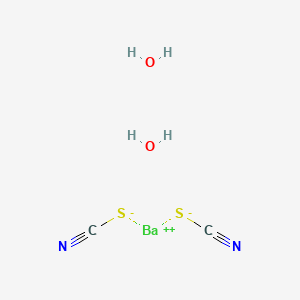
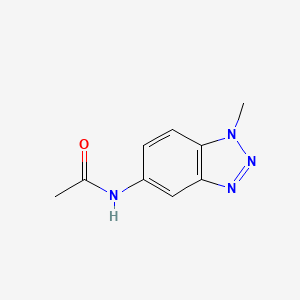

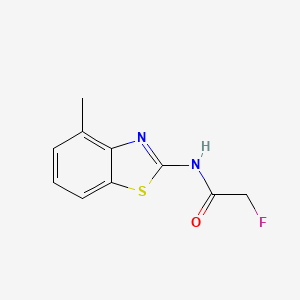
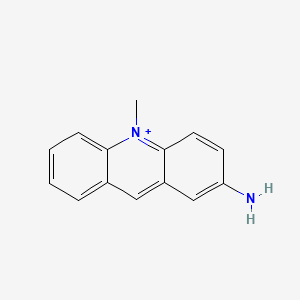

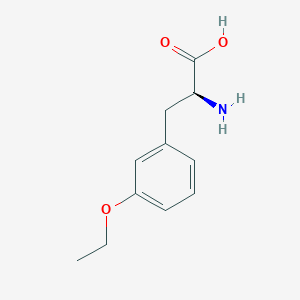

![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
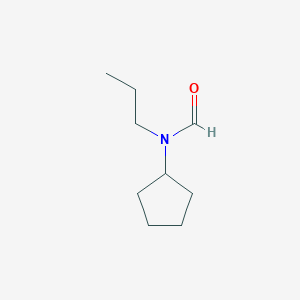
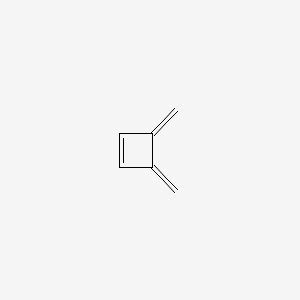
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
